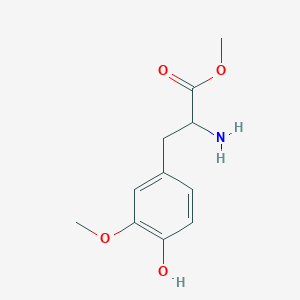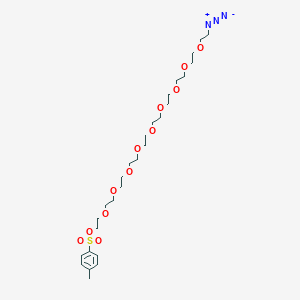
Methyl (E)-4-(piperidin-1-YL)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-(piperidin-1-YL)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring attached to a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-(piperidin-1-YL)but-2-enoate typically involves the reaction of piperidine with methyl 4-bromobut-2-enoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the piperidine ring. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-4-(piperidin-1-YL)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring.
Aplicaciones Científicas De Investigación
Methyl (E)-4-(piperidin-1-YL)but-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions between small molecules and biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (E)-4-(piperidin-1-YL)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites on these targets, leading to changes in their activity. The ester group can also undergo hydrolysis, releasing the active piperidine moiety, which can then exert its effects on the target pathways.
Comparación Con Compuestos Similares
Methyl (E)-4-(piperidin-1-YL)but-2-enoate can be compared with other similar compounds, such as:
Methyl 4-(piperidin-1-YL)butanoate: This compound lacks the double bond present in this compound, which can affect its reactivity and biological activity.
Ethyl (E)-4-(piperidin-1-YL)but-2-enoate: The ethyl ester variant has different physical properties, such as boiling point and solubility, which can influence its use in various applications.
Methyl (E)-4-(pyrrolidin-1-YL)but-2-enoate: This compound has a pyrrolidine ring instead of a piperidine ring, leading to differences in its chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
methyl (E)-4-piperidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h5-6H,2-4,7-9H2,1H3/b6-5+ |
Clave InChI |
FWSRHZMSJHRDRC-AATRIKPKSA-N |
SMILES isomérico |
COC(=O)/C=C/CN1CCCCC1 |
SMILES canónico |
COC(=O)C=CCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















